(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

CAS No.: 54716-02-8

Cat. No.: VC3691452

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54716-02-8 |

|---|---|

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | ethyl (E)-3-pyrrolidin-1-ylbut-2-enoate |

| Standard InChI | InChI=1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+ |

| Standard InChI Key | MSOQKPXSIHLODG-CMDGGOBGSA-N |

| Isomeric SMILES | CCOC(=O)/C=C(\C)/N1CCCC1 |

| SMILES | CCOC(=O)C=C(C)N1CCCC1 |

| Canonical SMILES | CCOC(=O)C=C(C)N1CCCC1 |

Introduction

Chemical Structure and Identification

Structural Characteristics

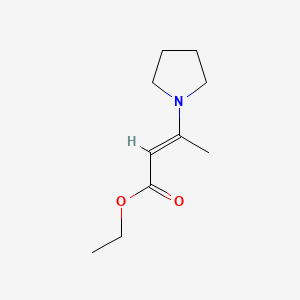

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate is characterized by its ester functional group and a pyrrolidine ring . The compound features a butenoate backbone, which contributes to its reactivity and potential applications in organic synthesis . The (E) designation in the name indicates the trans configuration of substituents across the carbon-carbon double bond, representing an important stereochemical feature of the molecule.

The structure includes several key functional components:

-

An ethyl ester group

-

A carbon-carbon double bond (butenoate backbone)

-

A pyrrolidine ring attached at the nitrogen

-

A methyl group at the 3-position

This unique combination of functional groups creates a compound with distinctive chemical properties and reactivity patterns that make it valuable for research applications.

Chemical Identifiers

Table 1: Chemical Identifiers of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

| Identifier | Value |

|---|---|

| CAS Number | 54716-02-8 |

| Molecular Formula | C10H17NO2 |

| Molecular Weight (g/mol) | 183.251 |

| MDL Number | MFCD00014097 |

| InChI Key | MSOQKPXSIHLODG-CMDGGOBGSA-N |

| IUPAC Name | ethyl (E)-3-pyrrolidin-1-ylbut-2-enoate |

| SMILES Notation | CCOC(=O)C=C(C)N1CCCC1 |

| Synonym |

|---|

| (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate |

| Ethyl (E)-3-(1-pyrrolidinyl)crotonate |

| 2-Butenoic acid, 3-(1-pyrrolidinyl)-, ethyl ester, (E)- |

| Ethyl (2E)-3-(1-pyrrolidinyl)-2-butenoate |

| Ethyl (E)-3-(1-pyrrolidino)-2-butenoate |

| Ethyl acetoacetate pyrrolidinyl enamine |

| e-ethyl 3-pyrrolidin-1-yl but-2-enoate |

| 2e-3-1-pyrrolidinyl-2-butenoic acid ethyl ester |

| ethyl e-3-1-pyrrolidino crotonate |

| e-3-pyrrolidin-1-yl-but-2-enoic acid ethyl ester |

The variety of names reflects the compound's presence across different chemical disciplines and research contexts, highlighting its versatility and widespread use in scientific investigations.

Physical Properties

Physical State and Appearance

(E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate typically appears as a colorless to pale yellow liquid with a distinctive odor . This physical form facilitates its handling and use in laboratory settings, particularly for applications in organic synthesis and other chemical reactions. The liquid state at room temperature makes it convenient for measuring and transferring in experimental procedures.

Key Physical Properties

The physical properties of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate provide important information for researchers regarding its handling, purification, and application in various chemical processes:

Table 3: Physical Properties of (E)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

| Property | Value |

|---|---|

| Physical State | Liquid |

| Color | Colorless to pale yellow |

| Boiling Point | 125-126°C (at 0.8 mmHg) |

| Refractive Index | 1.541 |

| Solubility | Soluble in organic solvents |

| Stability | Moderately stable under standard conditions |

| Volatility | Moderate |

The boiling point data indicates that the compound can be purified via vacuum distillation, an important consideration for researchers requiring high-purity material . The refractive index provides a useful parameter for confirming the identity and purity of samples. The compound's solubility in organic solvents makes it compatible with many common reaction systems used in organic synthesis .

| Specification | Value |

|---|---|

| Purity | 97% |

| Available Quantities | 5g, 25g |

| Supplier Example | Thermo Scientific Chemicals |

The high purity level ensures reliability in research applications, while the available quantities are suitable for both small-scale experimental work and larger preparative procedures .

Historical Manufacturing Information

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume